Pinolenic Acid methyl ester

Description

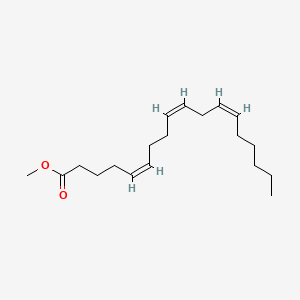

Structure

3D Structure

Properties

IUPAC Name |

methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRQLTPSFITDRF-BYKHLRFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347758 | |

| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38406-57-4 | |

| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pinolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative are subjects of growing interest within the scientific community. As an isomer of gamma-linolenic acid (GLA), pinolenic acid engages in distinct metabolic and signaling pathways, demonstrating a range of biological activities.[1][2] This technical guide provides a comprehensive overview of Pinolenic Acid methyl ester, consolidating current research on its chemical properties, biological effects, and mechanisms of action. It details quantitative data from key studies, presents methodologies for relevant experimental protocols, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a foundational resource for professionals exploring the therapeutic potential of this compound in metabolic regulation, inflammation, and appetite control.

Chemical and Physical Properties

This compound is the methyl ester form of pinolenic acid (all-cis-5,9,12-octadecatrienoic acid), a non-methylene-interrupted fatty acid.[3][4] The ester form is more neutral and lipophilic than the free acid, which can influence its absorption and metabolic fate.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | [5] |

| Synonyms | 5Z,9Z,12Z-octadecatrienoic acid, methyl ester; SFE 19:3 | [3][4] |

| CAS Number | 38406-57-4 | [5][6] |

| Molecular Formula | C₁₉H₃₂O₂ | [5][6] |

| Molecular Weight | 292.5 g/mol | [5][6] |

| Physical Form | A solution in ethanol | [4] |

| Solubility (at 25°C) | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~100 mg/ml; Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/ml; Water: 3 mg/ml | [4][6][7] |

| Storage Temperature | -20°C | [7] |

Core Biological Activities and Quantitative Data

Pinolenic acid and its derivatives exhibit several key biological activities, with significant potential for therapeutic applications. The primary areas of impact are appetite regulation, anti-inflammatory effects, and lipid metabolism.

Appetite Suppression

One of the most well-documented effects is the suppression of appetite, mediated by the stimulation of satiety hormones.[3][5]

Mechanism: Pinolenic acid is a dual agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Free Fatty Acid Receptor 4 (FFAR4/GPR120) on enteroendocrine cells (I-cells and L-cells) in the gut.[3] This activation triggers the release of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which act as satiety signals in the central nervous system.[3][5]

| Parameter | Result | Study Population | Reference(s) |

| CCK & GLP-1 Release | Significant increase over 4 hours (p<0.0001) | 18 overweight women | [2] |

| "Desire to Eat" (VAS) | 29% lower than placebo | 18 overweight women | [2] |

| "Prospective Food Intake" (VAS) | 36% lower than placebo | 18 overweight women | [2][8] |

| Food Intake (grams) | Reduced by 9% vs. placebo | Overweight subjects | [9] |

Anti-Inflammatory Activity

Pinolenic acid demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][10]

Mechanism: Pathway analysis reveals that pinolenic acid inhibits the activity of critical pro-inflammatory transcription factors, including Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] This inhibition leads to decreased transcription and release of cytokines like TNF-α and IL-6, and enzymes such as COX-2, which is responsible for Prostaglandin E2 (PGE2) synthesis.[11]

| Parameter | Result | Cell/System | Reference(s) |

| THP-1 Monocyte Migration | 55% reduction (p < 0.001) | THP-1 monocytes | [4][10] |

| IL-6 Release | 60% reduction (p < 0.001) | LPS-stimulated PBMCs (RA patients) | [4] |

| TNF-α Release | 60% reduction (p < 0.001) | LPS-stimulated PBMCs (RA patients) | [4] |

| PGE₂ Levels | Significant reduction (p < 0.0001) | LPS-stimulated PBMCs (RA patients & Healthy) | [4] |

| IL-6 Production (in vitro) | 46% suppression | Human THP-1 macrophages | [11] |

| TNF-α Production (in vitro) | 18% suppression | Human THP-1 macrophages | [11] |

| PGE₂ Production (in vitro) | 87% suppression | Human THP-1 macrophages | [11] |

Lipid and Cholesterol Metabolism

Pinolenic acid influences lipid metabolism through two primary mechanisms: enhancing hepatic LDL uptake and downregulating lipogenesis via the AMPK/SIRT1 pathway.

Mechanism 1: Enhanced LDL Uptake: In vitro studies using human hepatoma (HepG2) cells show that pinolenic acid enhances the internalization of LDL particles, a key process in clearing cholesterol from circulation.[5][7]

| Parameter | Result | Cell/System | Reference(s) |

| DiI-LDL Internalization (Fluorescence) | ~84% increase with high-PNLA fraction (47.0 ± 0.15) vs. low-PNLA fraction (25.6 ± 0.36) (p < 0.05) | HepG2 cells | [7][12] |

Mechanism 2: Regulation of Lipogenesis: Pinolenic acid has been shown to ameliorate oleic acid-induced lipid accumulation in hepatocytes.[13][14] It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. Activated (phosphorylated) AMPK upregulates SIRT1 expression.[14][15] This cascade leads to the downregulation of key lipogenic transcription factors like SREBP1c and enzymes such as FASN, ultimately reducing fatty acid synthesis.[13][14]

| Parameter | Result | Cell/System | Reference(s) |

| Cellular Triglyceride (TG) Levels | Significantly decreased vs. oleic acid-induced control | HepG2 cells | [13] |

| Total Cholesterol (TC) Levels | Significantly decreased vs. oleic acid-induced control | HepG2 cells | [13] |

| AMPK Phosphorylation | Increased | HepG2 cells | [14] |

| Lipogenic Gene Expression (SREBP1c, FASN) | Reduced | HepG2 cells | [13] |

Experimental Protocols

Analysis of this compound by GC-MS

Accurate quantification requires derivatization of the free acid to its more volatile methyl ester.

Protocol: Sample Preparation and Derivatization to FAMEs

-

1. Lipid Extraction (for solid/cellular samples): Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) solvent system.

-

2. Saponification:

-

To ~25 mg of the extracted lipid or oil, add 1.5 mL of 0.5 M methanolic NaOH.

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

-

Heat the mixture at 100°C for 5-10 minutes until lipids are fully dissolved.

-

-

3. Esterification (Methylation):

-

Cool the solution and add 2 mL of 14% Boron trifluoride (BF₃) in methanol.

-

Heat again at 100°C for 5-10 minutes.

-

-

4. Extraction of FAMEs:

-

Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 30 seconds.

-

Allow layers to separate. Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for analysis.

-

-

5. GC-MS Analysis:

-

Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like Supelco SP-2560).

-

Use an appropriate temperature program to separate the FAMEs.

-

Quantify using Selected Ion Monitoring (SIM) mode for enhanced sensitivity, comparing the peak area of this compound to the internal standard.

-

In Vitro Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of Pinolenic Acid to suppress inflammatory mediators in stimulated immune cells.[1]

-

1. Cell Culture and Treatment:

-

Culture murine (RAW 264.7) or human (THP-1, differentiated) macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in multi-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of Pinolenic Acid (or its methyl ester, typically dissolved in DMSO and diluted in media) for 1-2 hours. A vehicle control (DMSO) must be included.

-

-

2. Inflammatory Stimulation:

-

Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

-

3. Measurement of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6): Collect cell culture supernatants. Quantify cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.

-

Prostaglandin E2 (PGE2): Measure PGE2 concentration in the supernatants using a specific PGE2 ELISA kit.

-

Nitric Oxide (NO): Measure nitrite (B80452) (a stable NO metabolite) accumulation in the supernatant using the Griess reagent assay.

-

-

4. Data Analysis:

-

Normalize mediator concentrations to the total protein content of the cells in each well. Compare the results from Pinolenic Acid-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

-

Hepatic LDL Uptake Assay

This protocol quantifies the effect of Pinolenic Acid on the ability of liver cells to internalize LDL cholesterol.[5][7]

-

1. Cell Culture and Treatment:

-

Culture human hepatoma (HepG2) cells in a suitable medium (e.g., MEM) with 10% FBS.

-

Seed cells in multi-well plates and grow to ~80% confluency.

-

Pre-treat cells with Pinolenic Acid (or a high-PNLA fatty acid extract) or a control (e.g., BSA or a low-PNLA extract) in serum-free medium for 18-24 hours.

-

-

2. LDL Labeling and Uptake:

-

Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (B1196578) (DiI-LDL).

-

After the treatment period, replace the medium with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL).

-

Incubate for 4-6 hours at 37°C to allow for receptor-mediated endocytosis.

-

-

3. Quantification:

-

Wash cells extensively with cold PBS to remove non-internalized DiI-LDL.

-

Lyse the cells and extract the internalized DiI-LDL using isopropanol.

-

Measure the fluorescence of the cell extracts using a fluorometer (e.g., excitation ~520 nm, emission ~570 nm).

-

-

4. Data Analysis:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

Normalize the fluorescence values to the protein concentration. Compare the normalized fluorescence of Pinolenic Acid-treated cells to control-treated cells to determine the relative change in LDL uptake.[7]

-

Conclusion

This compound presents a compelling profile as a bioactive compound with multi-faceted therapeutic potential. The evidence strongly supports its role in appetite suppression through the hormonal signaling of CCK and GLP-1, significant anti-inflammatory activity via inhibition of the NF-κB and STAT pathways, and beneficial modulation of lipid metabolism through enhanced hepatic LDL uptake and downregulation of lipogenesis via the AMPK/SIRT1 pathway. The detailed protocols and quantitative data provided in this guide offer a robust framework for further research and development. Future investigations should focus on dose-response relationships in clinical settings, long-term efficacy and safety, and the precise molecular interactions that govern its biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. rejuvenation-science.com [rejuvenation-science.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective increase in pinolenic acid (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. transbiomedicine.com [transbiomedicine.com]

- 10. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice [frontiersin.org]

Pinolenic Acid Methyl Ester: A Technical Guide for Researchers

CAS Number: 38406-57-4

This technical guide provides an in-depth overview of Pinolenic acid methyl ester, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical methods, and biological activities, with a focus on its anti-inflammatory and lipid-lowering effects.

Chemical and Physical Properties

This compound is the methyl ester form of pinolenic acid, a C18:3 fatty acid with a unique non-methylene-interrupted double bond structure (cis-5, cis-9, cis-12). Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 38406-57-4 |

| Molecular Formula | C₁₉H₃₂O₂ |

| Molecular Weight | 292.5 g/mol |

| Synonyms | Methyl (5Z,9Z,12Z)-octadecatrienoate, Methyl pinolenate |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of this compound

This compound is typically synthesized from pine nut oil, which is a rich source of pinolenic acid. The primary methods of synthesis are enzymatic and chemical transesterification.

Enzymatic Synthesis

Enzymatic synthesis offers a mild and selective method for producing this compound. Lipases are commonly used as biocatalysts for the transesterification of triglycerides in pine nut oil with methanol (B129727).

Experimental Protocol: Lipase-Catalyzed Transesterification

-

Materials: Pine nut oil, Methanol, Immobilized Lipase (B570770) (e.g., from Candida antarctica), Hexane (B92381) (or other suitable solvent), Anhydrous sodium sulfate (B86663).

-

Reaction Setup: In a temperature-controlled reactor, combine pine nut oil and methanol. The molar ratio of methanol to oil is a critical parameter and should be optimized.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the oil.

-

Reaction Conditions: Maintain the reaction at a specific temperature with continuous stirring for a set duration. Optimal conditions can vary depending on the specific lipase used.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the conversion to methyl esters using Gas Chromatography (GC).

-

Product Isolation: After the reaction reaches completion, separate the enzyme from the reaction mixture by filtration. The glycerol (B35011) phase is separated by centrifugation or gravity.

-

Purification: The methyl ester phase is washed with water to remove any residual glycerol and methanol. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Optimized Value | Reference |

| Enzyme | Lipozyme 435 (Candida antarctica) | [1] |

| Reactants | Pine nut oil and ethanol | [1] |

| Temperature | 60°C | [1] |

| Vacuum | 50 mmHg | [1] |

| Reaction Time | 12 hours | [1] |

| Conversion | ~95% Triacylglycerol conversion | [1] |

Chemical Synthesis

Chemical synthesis via transesterification is a common industrial method. This process typically uses an acid or base catalyst.

Experimental Protocol: Base-Catalyzed Transesterification

-

Materials: Pine nut oil, Methanol, Sodium methoxide (B1231860) (or other base catalyst), Hexane, Saturated sodium chloride solution.

-

Reaction Setup: Dissolve pine nut oil in methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Add the base catalyst to the mixture.

-

Reaction: Reflux the mixture for a specified period, typically 1-2 hours.

-

Work-up: After cooling, add a saturated solution of sodium chloride and hexane. Shake the mixture and allow the layers to separate.

-

Purification: Collect the upper hexane layer containing the fatty acid methyl esters. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.

Analytical Characterization

Gas chromatography (GC) is the most common analytical technique for the quantification and identification of this compound. Prior to analysis, fatty acids in a sample are typically converted to their methyl esters (FAMEs).

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis [2]

-

Saponification: To a sample containing pinolenic acid (e.g., lipid extract), add 0.5 M methanolic sodium hydroxide. Heat the mixture at 100°C for 5-10 minutes.[2]

-

Esterification: Cool the solution and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5-10 minutes.[2]

-

Extraction: After cooling, add n-hexane and a saturated sodium chloride solution. Shake vigorously and allow the layers to separate.[2]

-

Analysis: The upper hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS for analysis.[2]

Biological Activities

Pinolenic acid and its methyl ester have demonstrated significant biological activities, particularly in the areas of inflammation and lipid metabolism.

Anti-inflammatory Effects

Pinolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Cell Type | Stimulant | Treatment | Effect | Reference |

| THP-1 monocytes | Chemokine | Pinolenic Acid | 55% reduction in cell migration (p<0.001) | [3][4][5] |

| THP-1 macrophages | - | Pinolenic Acid | 50% reduction in macropinocytosis (p<0.001) | [3][4] |

| THP-1 macrophages | - | Pinolenic Acid | 40% reduction in DiI-oxLDL uptake (p<0.01) | [3][4] |

| Human Monocyte-Derived Macrophages (HMDM) | - | Pinolenic Acid | 40% reduction in macropinocytosis (p<0.01) | [3][4] |

| Human Monocyte-Derived Macrophages (HMDM) | - | Pinolenic Acid | 25% reduction in DiI-oxLDL uptake (p<0.05) | [3][4] |

| PBMCs from RA patients | LPS | Pinolenic Acid | 60% reduction in IL-6 release (p<0.001) | [3][4] |

| PBMCs from Healthy Controls | LPS | Pinolenic Acid | 50% reduction in IL-6 release (p<0.01) | [3][4] |

| PBMCs from Healthy Controls | LPS | Pinolenic Acid | 35% reduction in TNF-α release (p<0.01) | [3][4] |

| Purified monocytes from RA patients | LPS | 25 µM Pinolenic Acid | 23% reduction in TNF-α expressing monocytes (p=0.048) | [6] |

| Purified monocytes from RA patients | LPS | 25 µM Pinolenic Acid | 25% reduction in IL-6 expressing monocytes (p=0.011) | [6] |

Signaling Pathway: NF-κB Inhibition

Pinolenic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] By inhibiting NF-κB, pinolenic acid reduces the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and COX-2.[7][8]

Lipid-Lowering Effects

Pinolenic acid has been shown to favorably modulate lipid metabolism, suggesting its potential as a therapeutic agent for dyslipidemia and related conditions.

Quantitative Data on Lipid-Lowering Effects

| Model | Treatment | Effect | Reference |

| HepG2 cells | Pinolenic Acid | Decreased cellular triglyceride and total cholesterol levels | [9] |

| HepG2 cells | Pinoleic Acid | Reduced arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0% | [10] |

| Transgenic mice expressing human ApoA-I | Diet with maritime pine seed oil | Lowered HDL and ApoA-I levels | [10] |

Signaling Pathway: AMPK/SIRT1 Activation

Pinolenic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[9][11] This pathway plays a crucial role in regulating cellular energy homeostasis and lipid metabolism. Activation of this pathway by pinolenic acid leads to a decrease in lipogenesis and an increase in fatty acid oxidation.

Conclusion

This compound is a compound with significant therapeutic potential, particularly in the context of inflammatory and metabolic disorders. Its well-characterized anti-inflammatory and lipid-lowering effects, mediated through the modulation of key signaling pathways such as NF-κB and AMPK/SIRT1, make it a compelling target for further research and drug development. This guide provides a foundational understanding of its synthesis, analysis, and biological activities to support ongoing and future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]

- 11. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pinolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the physicochemical properties of Pinolenic Acid methyl ester, a polyunsaturated fatty acid of interest in various research and development fields.

Core Physicochemical Data

This compound is the methyl ester form of pinolenic acid, an omega-6 fatty acid found in pine nuts. Its molecular characteristics are fundamental to its application in experimental and developmental settings.

Molecular Weight and Formula

The molecular weight of this compound has been determined to be 292.5 g/mol .[1][2][3][4][5][6] This value is derived from its chemical formula, C19H32O2.[1][2][3][4][5][6] The formula indicates a composition of 19 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms.

A detailed breakdown of the elemental composition and contribution to the overall molecular weight is presented in the table below.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon | C | 12.011 | 19 | 228.209 |

| Hydrogen | H | 1.008 | 32 | 32.256 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 292.463 |

Note: The formula weight is often presented as 292.5 for practical laboratory use.[1][2][3]

Experimental Considerations

While detailed experimental protocols are beyond the scope of this specific guide, it is crucial for researchers to note the following properties when designing studies involving this compound:

-

Purity: Commercially available this compound typically has a purity of ≥98%.[1][2]

-

Formulation: It is commonly supplied as a solution in ethanol.[1][2]

-

Solubility: The compound is soluble in various organic solvents, including ethanol, DMSO, and DMF.[1][4]

Molecular Structure and Logic

The calculation of the molecular weight is a fundamental concept derived from the compound's elemental composition. The following diagram illustrates this logical relationship.

References

An In-depth Technical Guide to Pinolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid, a unique polyunsaturated fatty acid found predominantly in pine nuts, and its methyl ester derivative have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of Pinolenic acid methyl ester, including its synonyms, physicochemical properties, and detailed biological activities. Special focus is given to its role as a dual agonist of free fatty acid receptors 1 and 4 (FFAR1 and FFAR4) and its influence on the AMPK/SIRT1 signaling pathway, which are crucial in appetite regulation and lipid metabolism. This document also outlines detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as key in vitro biological assays. Visual representations of the relevant signaling pathways are provided to facilitate a deeper understanding of its mechanism of action.

Nomenclature and Physicochemical Properties

This compound is known by several synonyms, reflecting its chemical structure. A summary of its nomenclature and key physicochemical properties is presented in Table 1.

Table 1: Synonyms and Physicochemical Data of this compound

| Parameter | Value |

| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate[1] |

| Synonyms | Methyl pinolenate, 5,9,12-Octadecatrienoic acid, methyl ester, (5Z,9Z,12Z)- |

| Abbreviation | - |

| CAS Number | 38406-57-4[2] |

| Molecular Formula | C₁₉H₃₂O₂[2] |

| Molecular Weight | 292.5 g/mol [2] |

| Appearance | Oily liquid |

| Solubility | Soluble in ethanol, DMSO, and DMF |

| pEC₅₀ for human FFAR1 | 5.75 ± 0.08[3] |

| pEC₅₀ for human FFAR4 | 6.00 ± 0.13[3] |

Biological Activity and Signaling Pathways

Pinolenic acid and its methyl ester exhibit significant biological activities, primarily related to appetite suppression and regulation of lipid metabolism. These effects are largely mediated through the activation of specific signaling pathways.

Dual Agonism of FFAR1 and FFAR4 and Stimulation of Satiety Hormones

Pinolenic acid is a potent dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120)[4][5][6][7]. These G protein-coupled receptors are expressed in enteroendocrine cells of the gastrointestinal tract and play a crucial role in sensing the presence of fatty acids in the gut[8][9][10].

Upon binding of pinolenic acid, FFAR1 and FFAR4 are activated, leading to the downstream signaling cascades that result in the secretion of the satiety hormones cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1)[11]. The signaling is primarily mediated through the Gαq/11 and Gαi/o pathways[11][12]. Activation of these pathways leads to an increase in intracellular calcium levels, which triggers the exocytosis of CCK and GLP-1 containing granules from I-cells and L-cells, respectively[11][13]. The release of these hormones into the bloodstream signals to the brain to induce a feeling of fullness and reduce food intake.

References

- 1. This compound | C19H32O2 | CID 35027731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Novel identification of the free fatty acid receptor FFAR1 that promotes contraction in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases. | Sigma-Aldrich [merckmillipore.com]

- 7. ovid.com [ovid.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Pinolenic Acid Methyl Ester: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid (PLA), a unique polyunsaturated fatty acid, has garnered significant attention in the scientific community for its potential therapeutic applications, including anti-inflammatory effects, appetite suppression, and lipid-lowering properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of pinolenic acid, from which its methyl ester is derived, and details the methodologies for its extraction and quantification. While pinolenic acid is found naturally in various pine species, its methyl ester is typically a result of a chemical modification (esterification) for analytical purposes or to create a more stable, lipophilic form.[4]

Natural Occurrence and Sources of Pinolenic Acid

Pinolenic acid is a characteristic component of the seeds of various pine (Pinus) species.[1][5] It is a delta-5-unsaturated polymethylene-interrupted fatty acid (Δ5-UPIFA), formally designated as all-cis-5,9,12-octadecatrienoic acid.[1] The highest concentrations of pinolenic acid are found in the nuts of Siberian Pine (Pinus sibirica) and Korean Pine (Pinus koraiensis).[5] Other pine species also contain pinolenic acid, albeit in varying amounts.[3][6]

Quantitative Data on Pinolenic Acid Content in Various Pine Species

The fatty acid composition, including the percentage of pinolenic acid, varies among different Pinus species. The following table summarizes the quantitative data from several studies.

| Pine Species | Oleic Acid (%) | Linoleic Acid (%) | Pinolenic Acid (%) | Other Fatty Acids (%) | Reference(s) |

| Pinus koraiensis (Korean Pine) | 24.0 - 29.3 | 47.0 - 60.3 | 13.0 - 20.0 | - | [1][3] |

| Pinus sibirica (Siberian Pine) | 20.00 – 35.00 | 40.00 – 66.00 | 12.00 – 24.00 | - | [7] |

| Pinus gerardiana (Chilgoza Pine) | - | - | High levels | - | [3] |

| Pinus pinea (Stone Pine) | High levels | High levels | Very low | - | [3][8] |

| Pinus pinaster (Maritime Pine) | - | - | Rich source | - | [3] |

| Pinus coulteri (Coulter Pine) | - | - | 11.75 | - | [9] |

| Pinus armandii | - | - | - | - | [10] |

| Pinus cembroides | - | - | - | - | [10] |

| Pinus torreyana | 50.7 | - | - | - | [9][10] |

Biosynthesis of Pinolenic Acid

Pinolenic acid is synthesized in pine seeds from linoleic acid through the action of a specific Δ5-desaturase enzyme. This enzymatic reaction introduces a double bond at the 5th carbon position of the linoleic acid chain.[1][11]

Experimental Protocols

Extraction of Pinolenic Acid from Pine Nuts

A common method for obtaining pinolenic acid involves the extraction of oil from pine nuts followed by hydrolysis of triglycerides to free fatty acids.

1. Oil Extraction:

-

Method: Cold pressing or solvent extraction using n-hexane.[12]

-

Procedure: Pine nuts are shelled and pressed to extract the oil. Alternatively, the ground nuts can be subjected to solvent extraction.

2. Hydrolysis to Free Fatty Acids (FFAs):

-

Method: Saponification.[12]

-

Procedure: The extracted pine nut oil is refluxed with an ethanolic solution of potassium hydroxide (B78521) (KOH) to hydrolyze the triglycerides into glycerol (B35011) and potassium salts of fatty acids. The mixture is then acidified (e.g., with HCl) to protonate the fatty acids, yielding free fatty acids.

Preparation of Pinolenic Acid Methyl Ester

For analytical purposes, particularly for Gas Chromatography (GC), free fatty acids are often converted to their more volatile methyl esters (FAMEs).

Direct Transesterification:

-

Method: A one-step extraction and transesterification process.[13]

-

Procedure: The sample (e.g., ground pine nuts or oil) is heated with a reagent mixture, typically containing methanol (B129727) and an acid or base catalyst (e.g., HCl in methanol or sodium methoxide). This process simultaneously extracts the lipids and converts the fatty acids to their methyl esters.[13][14]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the separation and identification of FAMEs.

-

Sample Preparation: The extracted FAMEs are dissolved in a suitable solvent (e.g., hexane).[14]

-

GC Column: A polar capillary column (e.g., DB-WAX or BPX70) is typically used for the separation of FAMEs.[1]

-

Carrier Gas: Helium is commonly used as the carrier gas.[1]

-

Injector and Oven Program: A split/splitless injector is used at a high temperature (e.g., 250°C). The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their chain length and degree of unsaturation.[1]

-

Detector: A mass spectrometer operating in electron ionization (EI) mode is used for detection and identification by comparing mass spectra to a library.[1]

Signaling Pathways Involving Pinolenic Acid

Pinolenic acid has been shown to exert its biological effects through various signaling pathways, primarily related to appetite regulation and inflammation.

Appetite Suppression: Pinolenic acid stimulates the release of satiety hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which can lead to a reduced desire to eat.[15][16]

Anti-Inflammatory Effects: Pinolenic acid can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory eicosanoids.[3][17] Due to its structure, it is not a direct precursor to arachidonic acid, a key molecule in inflammatory cascades.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. The Beneficial Effects of Pine Nuts and Its Major Fatty Acid, Pinolenic Acid, on Inflammation and Metabolic Perturbations in Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Pinolenic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. natureinbottle.com [natureinbottle.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Fatty Acid Profile of New Zealand Grown Edible Pine Nuts (Pinus spp.) [scirp.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. japsonline.com [japsonline.com]

- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pinolenic_acid [bionity.com]

- 16. Pinolenic acid is a rare component of cedar nut oil [ringingcedarsofrussia.org]

- 17. Pine Nuts Nutrition Facts and Health Benefits [verywellfit.com]

A Comprehensive Technical Guide to the Biological Activity of Pinolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative, have garnered significant scientific interest for their diverse biological activities. This document provides an in-depth technical overview of the biological effects of pinolenic acid methyl ester, with a focus on its anti-inflammatory, appetite-suppressing, and anti-cancer properties. It details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate these effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily impacting inflammatory pathways, appetite regulation, and cellular processes relevant to cancer progression. As a neutral and more lipophilic form of pinolenic acid, the methyl ester is readily utilized in experimental settings.[1]

Anti-inflammatory and Immunomodulatory Effects

Pinolenic acid has demonstrated potent anti-inflammatory properties across various in vitro and in vivo models.[2][3] Its mechanism of action is multifaceted, involving the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Signaling Pathways:

-

NF-κB and STAT Pathway Inhibition: A primary anti-inflammatory mechanism of pinolenic acid is the suppression of the NF-κB and STAT signaling pathways.[2] These transcription factors are crucial for the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Pathway analysis has predicted that pinolenic acid activates nuclear receptors, including PPARs, which are known to have anti-inflammatory effects.[4]

Quantitative Data on Anti-inflammatory Effects:

| Model System | Treatment | Effect | Quantitative Change | Reference |

| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of IL-6 production | 46% reduction | [5] |

| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of TNF-α production | 18% reduction | [5] |

| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of PGE2 production | 87% reduction | [5] |

| Human THP-1 Macrophages | Pinolenic Acid | Inhibition of COX-2 expression | 27% reduction | [5] |

| LPS-stimulated PBMCs (RA patients) | Pinolenic Acid | Inhibition of IL-6 release | 60% reduction | [3][4] |

| LPS-stimulated PBMCs (RA patients) | Pinolenic Acid | Inhibition of TNF-α release | 60% reduction | [3] |

| LPS-stimulated PBMCs (Healthy controls) | Pinolenic Acid | Inhibition of IL-6 release | 50% reduction | [3][4] |

| LPS-stimulated PBMCs (Healthy controls) | Pinolenic Acid | Inhibition of TNF-α release | 35% reduction | [3][4] |

| LPS-stimulated PBMCs (RA & Healthy) | Pinolenic Acid | Inhibition of PGE2 levels | Significant reduction (P < 0.0001) | [4] |

| Murine microglial (BV-2) cells | 50 µM Pinolenic Acid | Inhibition of Nitric Oxide (NO) production | 41% reduction | [2] |

| Murine microglial (BV-2) cells | 50 µM Pinolenic Acid | Inhibition of IL-6 production | 74% reduction | [2] |

| Murine microglial (BV-2) cells | 50 µM Pinolenic Acid | Inhibition of TNF-α production | 27% reduction | [2] |

| HepG2 cells | 25 µM Pinolenic Acid | Inhibition of Nitric Oxide (NO) production | 50% reduction | [2] |

| Rat primary peritoneal macrophages | Pinolenic Acid | Inhibition of NO and PGE2 levels | 35% reduction | [2] |

| TPA-induced mouse ear edema | Pinolenic Acid injection | Reduction in ear thickness | 15% reduction | [5] |

| TPA-induced mouse ear edema | Pinolenic Acid injection | Reduction in biopsy weight | up to 29% reduction | [5] |

Effects on Cellular Processes:

-

Cell Migration: Pinolenic acid at concentrations of 25-100 µM significantly inhibited the migration of THP-1 monocytes by 50-55%.[2]

-

Macropinocytosis and Oxidized LDL Uptake: In THP-1 macrophages, pinolenic acid (25-100 µM) reduced macropinocytosis by 45-55% and the uptake of oxidized low-density lipoprotein (oxLDL) by 40%.[2][4] In human monocyte-derived macrophages (HMDMs), macropinocytosis was reduced by 40% and oxLDL uptake by 25%.[4]

Appetite Suppression

Pinolenic acid has been shown to suppress appetite, an effect attributed to its ability to stimulate the release of satiety hormones.[6]

Mechanism of Action:

Pinolenic acid stimulates enteroendocrine L-cells in the gastrointestinal tract to release cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1).[6] These hormones act as satiety signals in the peripheral and central nervous systems, leading to a reduction in food intake.[7]

Quantitative Data on Appetite Suppression:

| Study Population | Intervention | Effect | Quantitative Change | Reference |

| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Increased CCK release | Significantly higher than placebo | [7] |

| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Increased GLP-1 release | Significantly higher than placebo | [7] |

| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Reduced "Desire to eat" (VAS) | 29% lower than placebo | [7] |

| Overweight women (BMI 25-30 kg/m ³) | 3g Pinolenic Acid | Reduced "Prospective food intake" (VAS) | 36% lower than placebo | [7] |

Anti-Cancer Effects

Preliminary in vitro studies suggest that pinolenic acid may possess anti-cancer properties, particularly in inhibiting metastasis.

Mechanism of Action:

Pinolenic acid is incorporated into the phospholipids (B1166683) of cancer cells, leading to a significant decrease in the percentage of arachidonic acid (AA).[8] This reduction in AA may lead to decreased synthesis of prostaglandin (B15479496) E2 (PGE2) and subsequent down-regulation of COX-2 expression, both of which are implicated in cancer progression and metastasis.[8]

Quantitative Data on Anti-Cancer Effects:

| Model System | Treatment | Effect | Quantitative Change | Reference |

| Human breast cancer MDA-MB-231 cells | Pinolenic Acid | Reduction of arachidonic acid in phospholipids | From 12.6% to 4.9% | [8] |

| Human breast cancer MDA-MB-231 cells | Pinolenic Acid | Inhibition of cell invasiveness and motility | Significant suppression | [8] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

In Vitro Anti-inflammatory Assays

Cell Culture and Differentiation of THP-1 Cells:

-

Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Differentiation: To differentiate THP-1 monocytes into macrophages, the cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100-160 nM for 24-48 hours. This induces the cells to become adherent and adopt a macrophage-like phenotype.[2]

Measurement of Inflammatory Mediators (ELISA):

-

Cell Treatment: Differentiated THP-1 macrophages or peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 24 hours).

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for a further incubation period (e.g., 16-24 hours) to induce the production of inflammatory mediators.[2]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of IL-6, TNF-α, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

THP-1 Cell Migration Assay (Modified Boyden Chamber):

-

Cell Preparation: THP-1 monocytes are incubated with this compound or a vehicle control.

-

Assay Setup: A modified Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber contains a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1).[2]

-

Cell Seeding: The treated THP-1 cells are seeded into the upper chamber.

-

Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified, typically by staining and counting under a microscope.

Macropinocytosis and Oxidized LDL Uptake Assays:

-

Macropinocytosis Assay:

-

Differentiated macrophages are treated with this compound.

-

The cells are then incubated with Lucifer yellow, a fluorescent probe that is taken up by macropinocytosis.[4]

-

The amount of internalized Lucifer yellow is quantified using fluorometry or fluorescence microscopy.

-

-

Oxidized LDL Uptake Assay:

-

Macrophages are treated with this compound.

-

The cells are then incubated with fluorescently labeled oxidized LDL (e.g., DiI-oxLDL).[4]

-

The uptake of DiI-oxLDL is measured by flow cytometry or fluorescence microscopy.

-

Appetite Suppression Clinical Trial Protocol

Study Design: A randomized, double-blind, placebo-controlled trial is the standard for evaluating the appetite-suppressing effects of pinolenic acid.[9][10]

-

Participants: Overweight but otherwise healthy individuals (e.g., BMI 25-30 kg/m ²) are recruited.[7]

-

Intervention:

-

Procedure:

-

Participants fast overnight.

-

A baseline blood sample is taken.

-

Participants consume the assigned capsules.

-

Immediately following, a standardized meal is provided.

-

-

Data Collection:

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) to measure CCK and GLP-1 levels using ELISA. Blood for GLP-1 measurement should be collected in tubes containing a DPP-4 inhibitor to prevent degradation.[9]

-

Subjective Appetite Assessment: Visual Analogue Scales (VAS) are used at each time point to assess subjective feelings of hunger, satiety, and prospective food intake.[9]

-

Conclusion and Future Directions

This compound exhibits a compelling profile of biological activities, with robust evidence supporting its anti-inflammatory and appetite-suppressing effects. The mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and the stimulation of satiety hormones, are becoming increasingly clear. The preliminary findings on its anti-cancer potential are promising and warrant further investigation.

For drug development professionals and researchers, pinolenic acid represents a promising natural compound for the development of nutraceuticals and therapeutics targeting inflammatory conditions, obesity, and potentially cancer. Future research should focus on:

-

Long-term clinical trials to evaluate the efficacy and safety of pinolenic acid supplementation for weight management and in patients with chronic inflammatory diseases.

-

Further elucidation of the molecular mechanisms underlying its anti-cancer effects, including in vivo studies.

-

Optimization of delivery systems to enhance the bioavailability and efficacy of pinolenic acid.

This technical guide provides a solid foundation of the current knowledge on this compound's biological activity, offering valuable insights for the continued exploration of this multifaceted compound.

References

- 1. This compound - Biochemicals - CAT N°: 10008656 [bertin-bioreagent.com]

- 2. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]

- 8. Acute effects of delayed-release hydrolyzed pine nut oil on glucose tolerance, incretins, ghrelin and appetite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Pinolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinolenic acid (PLA), a unique polyunsaturated fatty acid found in pine nut oil, and its methyl ester derivative, have garnered significant scientific interest for their diverse physiological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of pinolenic acid methyl ester, focusing on its role in appetite suppression, metabolic regulation, and anti-inflammatory responses. While much of the existing research has focused on the free acid form, it is widely understood that the methyl ester acts as a more lipophilic prodrug, readily hydrolyzed to the active pinolenic acid in biological systems. This guide synthesizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a resource for ongoing research and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in satiety, inflammation, and lipid metabolism.

Appetite Suppression via Satiety Hormone Release

A primary mechanism of action for pinolenic acid is the stimulation of the release of anorexigenic gut hormones, cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][2] This leads to increased feelings of satiety and a reduction in food intake.

-

Cholecystokinin (CCK): Released from I-cells in the duodenum and jejunum, CCK acts on receptors in the gastrointestinal tract and the central nervous system to slow gastric emptying and promote a feeling of fullness.

-

Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the ileum and colon, GLP-1 enhances glucose-dependent insulin (B600854) secretion, inhibits glucagon (B607659) release, and acts as a potent appetite suppressant.[3]

The proposed signaling pathway for this process is illustrated below.

Dual Agonism of Free Fatty Acid Receptors 1 and 4 (FFA1 and FFA4)

Pinolenic acid is a dual agonist for FFA1 (GPR40) and FFA4 (GPR120), G-protein coupled receptors that are activated by medium and long-chain fatty acids.[4][5]

-

FFA1 Activation: Primarily expressed in pancreatic β-cells and enteroendocrine cells, FFA1 activation enhances glucose-stimulated insulin secretion and contributes to the release of CCK and GLP-1.[6]

-

FFA4 Activation: Found in enteroendocrine cells, adipose tissue, and macrophages, FFA4 activation is associated with anti-inflammatory effects, improved insulin sensitivity, and the release of GLP-1.[7]

The dual agonism of these receptors suggests a synergistic effect on metabolic regulation and inflammation.

Anti-Inflammatory and Immunomodulatory Effects

Pinolenic acid exhibits significant anti-inflammatory properties through the modulation of key inflammatory signaling pathways.

-

Inhibition of NF-κB and STAT1 Signaling: Pinolenic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[8][9] These transcription factors are pivotal in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Pinolenic acid activates PPARα and PPARδ, nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[4][10] PPAR activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB.

The interplay of these anti-inflammatory pathways is depicted below.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of pinolenic acid. It is important to note that most studies have been conducted using the free acid form.

Table 1: Receptor Activation

| Receptor | Assay Type | Species | EC50 (µM) | Efficacy | Reference |

| FFA1 | Ca2+ mobilization | Human | ~3 | High | [4] |

| FFA4 | β-arrestin-2 | Human | ~3 | High | [4] |

| PPARα | Reporter gene | Human | - | Full activation at 50 µM | [4] |

| PPARδ | Reporter gene | Human | - | ~20% activation at 50 µM | [4] |

Table 2: Anti-Inflammatory Effects

| Cell Type | Stimulant | Measured Effect | Concentration (µM) | % Inhibition/Reduction | Reference |

| THP-1 Macrophages | LPS | IL-6 release | 50 | 46% | [11] |

| THP-1 Macrophages | LPS | TNF-α release | 50 | 18% | [11] |

| THP-1 Macrophages | LPS | PGE2 production | 50 | 87% | [11] |

| Human PBMCs (RA) | LPS | IL-6 release | 25-50 | ~60% | [9] |

| Human PBMCs (RA) | LPS | TNF-α release | 25-50 | - | [9] |

| THP-1 Monocytes | MCP-1 | Cell Migration | 25 | 55% | [9] |

Table 3: Effects on Satiety Hormones

| Study Type | Intervention | Measured Hormone | Result | Reference |

| In vitro (STC-1 cells) | Korean pine nut FFA (50 µM) | CCK-8 release | 493 pg/ml (vs. 46 pg/ml control) | [12] |

| Human Clinical Trial | 3g Korean pine nut FFA | Plasma CCK-8 | 60% higher than placebo over 4h | [2] |

| Human Clinical Trial | 3g Korean pine nut FFA | Plasma GLP-1 | 25% higher than placebo over 4h | [2] |

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the preparation of this compound from pine nut oil via acid-catalyzed transesterification, followed by purification.

Workflow Diagram:

Protocol:

-

Transesterification:

-

To 1 mL of pine nut oil in a glass vial, add 1 mL of 2.5% methanolic H₂SO₄ and 20 µL of 2 mg/mL butylated hydroxytoluene in dry methanol.[4]

-

Seal the vial and heat at 60°C overnight.

-

-

Extraction:

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 500 µL of n-hexane.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

-

Purification (Preparative HPLC):

-

Evaporate the hexane from the collected layer under a stream of nitrogen.

-

Redissolve the crude FAMEs in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

Inject the sample onto a preparative reversed-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile and water.

-

Monitor the eluent at approximately 205 nm and collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent from the collected fractions to obtain the purified product.

-

In Vitro CCK Release Assay

This protocol is adapted from studies using the STC-1 enteroendocrine cell line to measure CCK release.

Workflow Diagram:

Protocol:

-

Cell Culture:

-

Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Seed the cells in 24-well plates and grow to confluence.

-

-

Assay:

-

Wash the cells with serum-free DMEM.

-

Prepare working solutions of this compound (solubilized with BSA) in serum-free DMEM at desired concentrations.

-

Add the test solutions to the cells and incubate for 1-2 hours at 37°C.

-

Collect the supernatant and store at -80°C until analysis.

-

-

Quantification:

-

Quantify the concentration of CCK in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

NF-κB Activation Assay (Reporter Gene Assay)

This protocol describes a general method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) in appropriate medium.

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

-

Assay:

-

After transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Incubate for an appropriate time (e.g., 6-24 hours).

-

-

Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activation relative to the stimulated control.

-

Conclusion

This compound, acting as a prodrug for pinolenic acid, demonstrates a compelling profile as a multi-target therapeutic agent. Its ability to stimulate satiety hormones, act as a dual agonist for FFA1 and FFA4, and exert potent anti-inflammatory effects through the inhibition of NF-κB and activation of PPARs provides a strong rationale for its further investigation in the context of metabolic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of this unique fatty acid. Further studies are warranted to elucidate the precise dose-response relationships of the methyl ester form and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

- 1. Effect of different long-chain fatty acids on cholecystokinin release in vitro and energy intake in free-living healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rejuvenation-science.com [rejuvenation-science.com]

- 3. mdpi.com [mdpi.com]

- 4. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Pinolenic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a unique omega-6 polyunsaturated fatty acid isomer of γ-linolenic acid found in pine nuts, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of pinolenic acid, with the understanding that its methyl ester form serves as a stable precursor that is likely hydrolyzed to the active free fatty acid in biological systems. We delve into the molecular mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided for pivotal assays, and crucial signaling pathways are visualized to offer a comprehensive understanding of its therapeutic potential. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are exploring novel anti-inflammatory agents.

Introduction

Chronic inflammation is a key pathological feature of a multitude of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic disorders.[1] The search for novel, safe, and effective anti-inflammatory compounds is a continuous endeavor in biomedical research. Pinolenic acid (PNLA), an active ingredient of pine nut oil, has emerged as a promising candidate.[1] This guide focuses on the anti-inflammatory properties of its methyl ester, a more stable form for research and potential therapeutic applications. Pinolenic acid methyl ester is believed to exert its effects after being metabolized to the free acid, pinolenic acid.

Mechanisms of Anti-Inflammatory Action

This compound, through its conversion to PNLA, modulates the inflammatory response via several key mechanisms. These include the inhibition of pro-inflammatory cytokine and mediator production, modulation of key signaling pathways like NF-κB and MAPK, and activation of anti-inflammatory nuclear receptors such as PPARs.

Inhibition of Pro-Inflammatory Mediators

PNLA has been demonstrated to significantly reduce the production of key inflammatory molecules in various cell types.

-

Cytokines: In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis (RA) patients, PNLA (25 µM) reduced the release of TNF-α and IL-6 by 60%.[2] In healthy controls, the reduction was 35% for TNF-α and 50% for IL-6.[2] Further studies on purified CD14+ monocytes from RA patients showed that PNLA (25 or 50 µM) reduced the percentage of cells expressing TNF-α, IL-6, and IL-1β by approximately 23-25%.[3][4]

-

Prostaglandins: PNLA is a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) production. In LPS-stimulated PBMCs from both RA patients and healthy controls, PNLA caused a significant reduction in PGE2 levels.[2] In LPS-stimulated THP-1 macrophages, PNLA (50 µM) reduced PGE2 release by a remarkable 87%.[1][5] This effect is partly mediated by the downregulation of cyclooxygenase-2 (COX-2) expression.[1][5]

-

Nitric Oxide (NO): In murine microglial (BV-2) cells, 50 µM PNLA decreased nitric oxide production by 41%.[6]

Modulation of Inflammatory Signaling Pathways

PNLA exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of inflammatory genes.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] PNLA has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to be a key mechanism for the reduced expression of NF-κB target genes, including TNF-α, IL-6, and COX-2.[1][7]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, is also involved in the inflammatory response. Topical application of PNLA in a mouse model of skin inflammation suppressed the phosphorylation of p38 and JNK MAPK, but not ERK-MAPK.[5]

-

PPAR Activation: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors with anti-inflammatory properties.[8] Pathway analysis of gene expression data from PNLA-treated monocytes identified an upstream activation of PPARs.[3][4] PNLA has been shown to activate PPARα and PPARδ at higher concentrations.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the anti-inflammatory effects of Pinolenic Acid.

Table 1: In Vitro Effects of Pinolenic Acid on Pro-Inflammatory Cytokine Production

| Cell Type | Stimulant | PNLA Concentration (µM) | Cytokine | % Reduction | Reference |

| THP-1 Macrophages | LPS | 50 | IL-6 | 46% | [1][5] |

| THP-1 Macrophages | LPS | 50 | TNF-α | 18% | [1][5] |

| RA Patient PBMCs | LPS | 25 | IL-6 | 60% | [2] |

| RA Patient PBMCs | LPS | 25 | TNF-α | 60% | [2] |

| Healthy Control PBMCs | LPS | 25 | IL-6 | 50% | [2] |

| Healthy Control PBMCs | LPS | 25 | TNF-α | 35% | [2] |

| RA Patient CD14+ Monocytes | LPS | 25 or 50 | TNF-α | ~23% | [3][4] |

| RA Patient CD14+ Monocytes | LPS | 25 or 50 | IL-6 | ~25% | [3][4] |

| RA Patient CD14+ Monocytes | LPS | 25 or 50 | IL-1β | ~23% | [3][4] |

| RA Patient CD14+ Monocytes | LPS | 25 or 50 | IL-8 | ~20% | [3][4] |

| Murine Microglial (BV-2) Cells | - | 50 | IL-6 | 74% | [6] |

| Murine Microglial (BV-2) Cells | - | 50 | TNF-α | 27% | [6] |

Table 2: In Vitro Effects of Pinolenic Acid on Other Inflammatory Markers and Cellular Processes

| Cell Type | Parameter | PNLA Concentration (µM) | % Reduction | Reference |

| THP-1 Macrophages | PGE2 Production | 50 | 87% | [1][5] |

| RA Patient & Healthy Control PBMCs | PGE2 Production | Not specified | Significant reduction | [2] |

| THP-1 Macrophages | COX-2 Expression | 50 | 27% | [5] |

| RAW264.7 Macrophages | iNOS Expression | Not specified | 55% | [1] |

| THP-1 Monocytes | Cell Migration | Not specified | 55% | [2] |

| THP-1 Macrophages | Macropinocytosis | Not specified | 50% | [2] |

| THP-1 Macrophages | DiI-oxLDL Uptake | Not specified | 40% | [2] |

| Human Monocyte-Derived Macrophages | Macropinocytosis | Not specified | 40% | [2] |

| Human Monocyte-Derived Macrophages | DiI-oxLDL Uptake | Not specified | 25% | [2] |

Table 3: In Vivo Effects of Pinolenic Acid in a TPA-Induced Mouse Ear Edema Model

| Treatment | Parameter | % Reduction | Reference |

| PNA Injection | Ear Thickness | 15% | [5] |

| PNA Injection | Biopsy Weight | up to 29% | [5] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Pinolenic Acid.

PNLA Inhibition of the NF-κB Signaling Pathway.

PNLA Modulation of the MAPK Signaling Pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: THP-1 (human monocytic cell line), RAW 264.7 (murine macrophage-like cell line), and BV-2 (murine microglial cell line) are commonly used.

-

Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes can be further purified from PBMCs using magnetic-activated cell sorting (MACS). Human monocyte-derived macrophages (HMDMs) are generated by culturing monocytes with M-CSF.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentration. Appropriate vehicle controls are essential in all experiments.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a common stimulus to induce an inflammatory response in vitro. A typical concentration used is 100 ng/mL.

Measurement of Pro-Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after treatment with PNLA methyl ester and/or LPS.

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 are used according to the manufacturer's instructions.

-

Briefly, microtiter plates pre-coated with a capture antibody are incubated with the samples.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.

-

Concentrations are determined by comparison to a standard curve.

-

-

Flow Cytometry for Intracellular Cytokine Staining:

-

Following stimulation, cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.

-

Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD14).

-

Cells are then fixed and permeabilized.

-

Fluorescently labeled antibodies against intracellular cytokines (e.g., TNF-α, IL-6) are added.

-

The percentage of cells expressing the cytokine of interest is quantified using a flow cytometer.

-

Western Blotting for Signaling Protein Analysis

-

Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-p38, total p38, p-JNK, total JNK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Ear Edema Model

-

A topical inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ears of mice to induce edema.

-

Pinolenic acid (or its methyl ester) is administered, for example, by intraperitoneal injection, either before or after TPA application.

-

Ear thickness is measured at various time points using a digital caliper.

-

At the end of the experiment, ear biopsies are taken and weighed.

-

The tissue can be further processed for histological analysis or measurement of inflammatory mediators.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of pinolenic acid, and by extension, its methyl ester. Its ability to suppress the production of a wide range of pro-inflammatory mediators and modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential. The data gathered from both in vitro and in vivo models provide a solid foundation for further investigation.

Future research should focus on:

-

Directly comparing the in vivo efficacy of pinolenic acid versus its methyl ester.

-

Conducting more extensive preclinical studies in various inflammatory disease models.

-

Elucidating the precise molecular interactions between PNLA and its targets.

-

Investigating the potential for synergistic effects with existing anti-inflammatory drugs.

This technical guide provides a comprehensive overview for scientists and drug development professionals, highlighting this compound as a promising candidate for the development of novel anti-inflammatory therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinolenic acid exhibits anti-inflammatory and anti-atherogenic effects in peripheral blood-derived monocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]

A Comprehensive Technical Guide on the Lipid-Lowering Effects of Pinolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid (PNLA), a non-methylene-interrupted polyunsaturated fatty acid found predominantly in pine nut oil, and its methyl ester derivative, are gaining significant scientific interest for their potential roles in metabolic regulation.[1] Evidence from a growing body of in vitro and in vivo research suggests that pinolenic acid exerts beneficial effects on lipid metabolism, including the reduction of circulating triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).[2][3][4] The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways that govern lipid synthesis, uptake, and oxidation. This technical guide synthesizes the current scientific findings, presenting quantitative data from key studies, detailing experimental methodologies, and illustrating the core signaling pathways to provide a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development.

Quantitative Data on Lipid-Lowering Effects

The lipid-modulating effects of pinolenic acid and its sources, such as pine nut oil, have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of Pinolenic Acid on Lipid Metabolism in HepG2 Cells